4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
Description
4-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted at the 5-position with a 2-methyl group and a benzamide moiety modified at the para-position with an ethylthio (-S-C₂H₅) group. This compound belongs to a class of heterocyclic molecules widely explored in medicinal chemistry due to the benzothiazole scaffold's pharmacological versatility, including anticancer, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
4-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-14-7-4-12(5-8-14)17(20)19-13-6-9-16-15(10-13)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNHGDVZBMCQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Used for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
The compound has been studied for its potential as an inhibitor of various biological pathways. Notably, it has shown promise in the inhibition of c-Jun N-terminal kinase (JNK), a key player in cell signaling pathways related to stress responses and apoptosis.
JNK Inhibition Studies
Research indicates that modifications in the benzamide structure can significantly impact the inhibitory activity against JNK. For instance, structure-activity relationship studies have demonstrated that certain substitutions can enhance the potency of compounds similar to 4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide. A study highlighted how variations in the thiazole moiety influenced the overall activity, suggesting a direct correlation between structural modifications and biological efficacy .
Applications in Medicinal Chemistry
- Cancer Therapy : The ability of this compound to inhibit JNK suggests its potential use in cancer therapy, where JNK pathways are often dysregulated. Compounds targeting these pathways can induce apoptosis in cancer cells, providing a therapeutic avenue for treatment.
- Neurodegenerative Diseases : Due to its role in cellular stress responses, this compound could be explored for neuroprotective effects, potentially offering benefits in conditions like Alzheimer's or Parkinson's disease.
Agricultural Applications
The compound's biological activity extends to agricultural science, particularly as a potential pesticide or herbicide. Its efficacy against specific pests and diseases makes it an attractive candidate for development into safer agricultural chemicals.
Pesticidal Efficacy
Research into similar compounds has shown that benzamide derivatives can exhibit significant pesticidal activity. The structural features of this compound may enhance its effectiveness against resistant pest populations, addressing growing concerns over pesticide resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (referred to as the target compound ) with analogs sharing the benzamide-benzothiazole core or related pharmacophores. Key differences in substituents, synthetic pathways, and biological activities are highlighted.
Substituent Variations on the Benzamide Core
Key Observations :
- Nitro and methoxy substituents (e.g., in ) enhance electron-withdrawing effects, which may stabilize aromatic interactions in biological targets. However, nitro groups can confer toxicity risks.
- Triazole incorporation () introduces hydrogen-bonding capabilities and metabolic stability, though at the cost of increased molecular weight.
Thiazole/Thiadiazole-Based Analogs
Key Observations :
Research Findings and Data Tables
Spectroscopic and Physicochemical Data
Biological Activity
4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this particular compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.4 g/mol. The compound features a benzamide moiety substituted with an ethylthio group and a methyl-substituted benzothiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 942002-90-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-2-mercaptobenzothiazole with 4-(ethylthio)benzoyl chloride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, followed by purification methods like recrystallization or column chromatography.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, such as tyrosine kinases and topoisomerases. For instance, a study demonstrated that related benzothiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound could share similar mechanisms of action .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that compounds with similar structures to this compound showed IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against these cell lines .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are also noteworthy. Research has shown that compounds like this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets such as DNA and specific proteins. The benzothiazole moiety is known to intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells. Additionally, the ethylthio group may enhance lipophilicity, improving cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
